2-(3-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . Another method involves the reaction of substituted tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the synthesis process . These methods aim to enhance efficiency and sustainability in the production of isoindoline-1,3-dione derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the isoindoline nucleus.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-diones .
Scientific Research Applications
2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with molecular targets and pathways. Additionally, these compounds inhibit β-amyloid protein aggregation, indicating a potential role in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromopropyl)phthalimide: This compound shares a similar isoindoline-1,3-dione core but with a different substitution pattern.
Fused multifunctionalized isoindole-1,3-diones: These derivatives have multiple rings and complex structures, offering broad potential for chemical production and clinical medicine.
Uniqueness
2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific bromophenyl substitution, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H10BrNO2 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
InChI Key |
BWJAMSRLFQWPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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